BOC-O-BENZYL-D-THREONINOL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

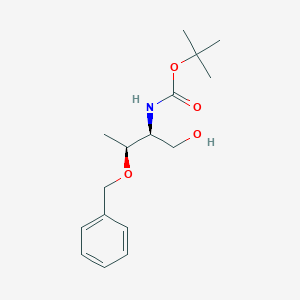

BOC-O-BENZYL-D-THREONINOL is an organic compound that features a tert-butyl group, a benzyloxy group, and a hydroxybutan-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BOC-O-BENZYL-D-THREONINOL typically involves the protection of hydroxyl groups and the introduction of the tert-butyl carbamate group. One common method involves the reaction of (2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-ylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable alternative to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

BOC-O-BENZYL-D-THREONINOL can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and bases like triethylamine. Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran (THF), and may require specific temperatures and reaction times to achieve optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the benzyloxy group would yield a benzyl-substituted compound.

Aplicaciones Científicas De Investigación

BOC-O-BENZYL-D-THREONINOL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of BOC-O-BENZYL-D-THREONINOL involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the benzyloxy and hydroxybutan-2-yl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the compound’s effects on enzyme activity, receptor binding, and other cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other tert-butyl carbamates and benzyloxy-substituted compounds. Examples include:

- BOC-O-BENZYL-D-THREONINOL

- This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of the tert-butyl group provides steric hindrance, while the benzyloxy and hydroxybutan-2-yl groups offer opportunities for further functionalization and interaction with biological molecules.

Actividad Biológica

BOC-O-benzyl-D-threoninol is a derivative of D-threonine, an amino acid that plays a crucial role in various biological processes. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of prodrugs and antimicrobial agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a BOC (tert-butoxycarbonyl) protecting group on the hydroxyl and amine functionalities. This structure influences its solubility, stability, and reactivity, making it a valuable intermediate in various synthetic pathways.

Antimicrobial Properties

Research has indicated that derivatives of threonine, including this compound, exhibit antimicrobial properties. For instance, studies have shown that modifications to the N-terminal of threonine analogues can enhance their affinity for bacterial targets, thereby improving their antimicrobial efficacy against resistant strains like vancomycin-resistant Enterococcus faecalis (VRE) .

Table 1: Antimicrobial Activity of Threonine Derivatives

| Compound | Activity Against VRE | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Disruption of cell wall synthesis |

| N-terminal d-threonine analogue | Lower than natural | Similar binding affinity |

| Chlorobiphenyl vancomycin analogue | Enhanced | Alternative binding interactions |

Synthesis and Prodrug Development

The synthesis of this compound has been explored as a precursor for developing prodrugs. For example, it has been utilized in the synthesis of beta-lactam antibiotics, demonstrating its utility in enhancing drug delivery and bioavailability . The transformation processes often involve coupling reactions that yield compounds with improved pharmacological profiles.

Case Study: Prodrug Synthesis

In a study aimed at developing orally absorbed prodrugs for antibiotics, this compound was treated with triflic anhydride to create more reactive intermediates. These intermediates were subsequently used to synthesize aztreonam derivatives, highlighting the compound's versatility in pharmaceutical applications .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : The compound interferes with bacterial cell wall synthesis by mimicking natural substrates.

- Enhanced Binding Affinity : Modifications increase the hydrophobic character, allowing better interaction with bacterial receptors.

- Prodrug Activation : As a prodrug, it can be converted into active forms within biological systems, enhancing therapeutic effects.

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBGDZAKNELGW-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.